Regioisomeric Differentiation: Bicyclo[4.2.0]oct-4-en-2-one vs. Bicyclo[4.2.0]oct-2-en-7-one in Enantioselective Synthesis
In the patented process for preparing enantiomers of prostacyclin intermediates, the regioisomer bicyclo[4.2.0]oct-2-en-7-one is used as the substrate for microbial reduction. The 4-en-2-one isomer (the target compound) cannot substitute for the 2-en-7-one isomer in this step because the enzyme's recognition is strictly governed by the carbonyl position relative to the double bond [1]. Using the wrong isomer would necessitate a completely different synthetic route, risking lower yields and optical purity.
| Evidence Dimension | Substrate specificity in microbial enantioselective reduction |
|---|---|
| Target Compound Data | Bicyclo[4.2.0]oct-4-en-2-one – not a substrate for the specified microbial reduction; requires alternative synthetic strategy |
| Comparator Or Baseline | Bicyclo[4.2.0]oct-2-en-7-one – substrate for microbial reduction, yielding enantiomeric alcohols used in prostacyclin analog synthesis |
| Quantified Difference | Not applicable (qualitative difference in reactivity); the two isomers lead to divergent synthetic pathways |
| Conditions | Microbial reduction with yeast (Saccharomyces cerevisiae) as described in US5049497A |
Why This Matters
Procurement of the correct regioisomer directly dictates the feasibility and atom economy of the synthetic route; the 4-en-2-one isomer may be essential for programs targeting alternative scaffolds not accessible via the 2-en-7-one pathway.
- [1] US5049497A. Novel process for the synthesis of the enantiomers of bicyclo(4.2.0)oct-2-en-7-one and derivatives. Google Patents. https://patents.google.com/patent/US5049497A/en View Source
